Undeca-4,7-diyn-6-OL

Organic Synthesis Click Chemistry Sonogashira Coupling

Undeca-4,7-diyn-6-OL is a synthetic, linear C11 di-alkynyl alcohol containing two internal triple bonds at positions 4 and 7 and a secondary hydroxyl group at position 6 (molecular formula C₁₁H₁₆O, exact mass 164.1201 Da). The compound belongs to the diynol family and is primarily employed as a bifunctional building block in organic synthesis, leveraging its terminal alkyne, internal alkyne, and nucleophilic hydroxyl moieties for metal-catalyzed cross-coupling and polymer chemistry.

Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS No. 142429-45-6
Cat. No. B12555166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndeca-4,7-diyn-6-OL
CAS142429-45-6
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCCCC#CC(C#CCCC)O
InChIInChI=1S/C11H16O/c1-3-5-7-9-11(12)10-8-6-4-2/h11-12H,3-6H2,1-2H3
InChIKeyANQPLDHZQVCDOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Undeca-4,7-diyn-6-OL (CAS 142429-45-6): Chemical Identity and Core Structural Features


Undeca-4,7-diyn-6-OL is a synthetic, linear C11 di-alkynyl alcohol containing two internal triple bonds at positions 4 and 7 and a secondary hydroxyl group at position 6 (molecular formula C₁₁H₁₆O, exact mass 164.1201 Da) [1]. The compound belongs to the diynol family and is primarily employed as a bifunctional building block in organic synthesis, leveraging its terminal alkyne, internal alkyne, and nucleophilic hydroxyl moieties for metal-catalyzed cross-coupling and polymer chemistry [2].

Workflow Metal-catalyzed cross-coupling, Sonogashira cascades
Role Bifunctional C11 building block with internal alkynes
Key Handle Secondary hydroxyl enables post-coupling functionalization

Why Undeca-4,7-diyn-6-OL Cannot Be Freely Substituted with Generic Diynols or Alkynols


No head-to-head comparative functional data are available in the open literature to quantify differential performance of Undeca-4,7-diyn-6-OL versus structural analogs. The compound's value proposition rests on its specific regiochemistry—a secondary alcohol precisely positioned between two internal triple bonds on an unbranched C11 chain—which dictates its reactivity profile in Sonogashira couplings and its potential as a polydiacetylene precursor [1]. Closely related compounds such as undeca-4,7-diyne (CAS 115410-63-4, lacking the hydroxyl nucleophile) or 6-methyl-4,7-undecadiyn-6-ol (tertiary alcohol) diverge in hydrogen-bonding capacity, steric environment at the reactive center, and suitability for post-coupling functionalization. Without explicit comparative assay data, the decision to prioritize this compound over an analog must currently rely on the synthetic chemist's assessment of regiospecific requirements.

Hydrocarbon analog
Undeca-4,7-diyne lacks the nucleophilic hydroxyl; may shift reactivity in coupling cascades and limit post-functionalization.
Tertiary alcohol analog
6-Methyl-4,7-undecadiyn-6-ol alters steric environment at C6; hydrogen-bonding and regiochemical requirements may not transfer directly.

Quantitative Differentiation Evidence for Undeca-4,7-diyn-6-OL: Available Physicochemical and Reactivity Data


Hydrogen-Bond Donor Count Differentiates Undeca-4,7-diyn-6-OL from the Parent Hydrocarbon Undeca-4,7-diyne

Undeca-4,7-diyn-6-OL possesses one hydrogen-bond donor (the C6 hydroxyl), whereas the direct hydrocarbon analog undeca-4,7-diyne (CAS 115410-63-4) has zero [1]. This difference is structural only; no comparative reaction-yield or rate data have been published.

H-Bond Donor Count
Reported
Target: 1 HBD
Undeca-4,7-diyne: 0 HBD
Supports nucleophilic functionalization fit
No comparative reaction-yield data available
Organic Synthesis Click Chemistry Sonogashira Coupling

Topological Polar Surface Area Differentiates Undeca-4,7-diyn-6-OL from Undeca-1,10-diene-4,7-diyn-6-ol

Undeca-4,7-diyn-6-OL has a computed TPSA of 20.2 Ų [1]. The structurally related undeca-1,10-diene-4,7-diyn-6-ol (CAS 820-49-5) contains two additional terminal double bonds, which would alter both TPSA and CLogP. However, no experimentally measured property or bioactivity data exist for a direct comparison.

Topological PSA
Class-level
20.2 Ų (PubChem computed)
Context-dependent; experimental permeability data absent
Comparator value not computed; selection unsupported
Drug Design ADME Prediction Lipid Oxidation

Comparative Photosensitised Oxidation Resistance of the Diyne Core: Class-Level Reactivity Inference

In a study of model unsaturated lipids, undeca-4,7-diyne (the hydrocarbon core of the target compound) proved highly resistant to photosensitised oxidation relative to its alkene and enyne counterparts, with relative oxidation rates of 110 (diene) : 15 (en-yne) : ≤1 (diyne) [1]. The target compound Undeca-4,7-diyn-6-OL shares the same 4,7-diyne core but bears a secondary alcohol at C6. The oxidation resistance of the diyne scaffold may extend to the alcohol, but no direct experimental data exist for the hydroxylated derivative.

Oxidative Stability
Class-level inference
Diyne core relative rate ≤1 vs. diene 110
May support storage-stability screening
Inferred from undeca-4,7-diyne; not verified for target alcohol
Oxidative Stability Lipid Oxidation Singlet Oxygen

Undeca-4,7-diyn-6-OL Procurement Scenarios: Where the Compound May Provide Value Despite Limited Comparative Data


Bifunctional Building Block for Sonogashira Cross-Coupling Cascades

Investigators requiring a linear C11 scaffold with one terminal alkyne and one internal alkyne, coupled with a secondary hydroxyl nucleophile, may select Undeca-4,7-diyn-6-OL for sequential Sonogashira couplings followed by hydroxyl-directed functionalization. This specific regiochemical arrangement (4,7-diyne with 6-OH) is not available from shorter-chain or differently substituted analogs. However, no comparative yield or selectivity data exist to demonstrate superiority over alternative synthetic strategies using separate monofunctional reagents. Procurement should be based on the synthetic plan's requirement for this precise scaffold geometry .

Precursor for Polydiacetylene Polymer Synthesis with Pendant Hydroxyl Functionality

Polydiacetylenes (PDAs) formed from diacetylene monomers undergo topochemical polymerization in the solid state. Undeca-4,7-diyn-6-OL can potentially serve as a monomer precursor after conversion to the corresponding diacetylene (via oxidation or dehydration). The secondary hydroxyl group offers a site for introducing chirality, hydrogen-bonding networks, or post-polymerization functionalization . Researchers developing stimuli-responsive PDA sensors may find value in this hydroxyl handle, though no published PDA derived from this specific monomer has been characterized with comparative performance metrics.

Research Tool for Investigating Acetylenic Alcohol-Lipoxygenase Interactions (Exploratory)

Several MeSH-indexed databases generically associate 'undeca-4,7-diyn-6-ol' with lipoxygenase inhibition , likely through taxonomy-based inference rather than direct experimental evidence. No IC50, Ki, or selectivity data for any lipoxygenase isoform (5-LOX, 12-LOX, 15-LOX) are available for this compound. Well-characterized acetylenic LOX inhibitors such as NDGA (masoprocol, IC50 0.2–30 µM) or panaxynol should be prioritized for any biological study. Undeca-4,7-diyn-6-OL should only be procured for exploratory LOX screening if the specific structural hypothesis demands a short-chain diynol lacking aromatic or extended conjugated features present in established inhibitors.

Application
Selection Property
Validation Focus
Sonogashira cross-coupling cascades
Regiochemistry review (4,7-diyne with 6-OH)
Sequential coupling and hydroxyl-directed functionalization
Polydiacetylene precursor research
Pendant hydroxyl functionality
Post-polymerization modification and chiral network formation
Exploratory lipoxygenase screening
Structural hypothesis context
Comparison with established acetylenic LOX inhibitors required

Technical Documentation Hub

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28 linked technical documents
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